3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea

Catalog No.
S3131915
CAS No.
877459-38-6
M.F
C20H16F3N3O2
M. Wt
387.362
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethy...

CAS Number

877459-38-6

Product Name

3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea

IUPAC Name

1-(3-phenylmethoxypyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C20H16F3N3O2

Molecular Weight

387.362

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)15-8-4-9-16(12-15)25-19(27)26-18-17(10-5-11-24-18)28-13-14-6-2-1-3-7-14/h1-12H,13H2,(H2,24,25,26,27)

InChI Key

ZGRJWEGBJGKHAP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F

solubility

not available
  • Search Results: A search of scientific databases such as PubChem [] and scholarly articles through Google Scholar doesn't reveal any recent studies or publications focused on this specific compound.
  • Limited Data: While there is a record of the compound in PubChem, there is no data available on its biological activities or potential therapeutic applications [].

Future Research Potential

Despite the lack of current research data, the structure of N-[3-(benzyloxy)-2-pyridinyl]-N'-[3-(trifluoromethyl)phenyl]urea offers interesting possibilities for further scientific exploration.

  • Chemical Structure Features: The molecule combines a pyridinyl ring, a benzyloxy group, and a trifluoromethyl moiety. These functional groups are commonly found in bioactive molecules.
  • Further Investigation: Further research could investigate the compound's interactions with biological targets, affinity for specific enzymes or receptors, or potential for development into a new drug candidate.

The compound 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea is a synthetic organic molecule characterized by its unique structural components. It consists of a pyridine ring substituted with a benzyloxy group and an aromatic urea moiety linked to a trifluoromethylphenyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The reactivity of 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea can be attributed to its functional groups. The urea linkage can undergo hydrolysis under acidic or basic conditions, leading to the formation of amines and carboxylic acids. Additionally, the trifluoromethyl group is known to enhance lipophilicity and influence metabolic stability, making it a valuable substituent in drug design.

Research has indicated that compounds similar to 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea exhibit various biological activities, including anti-inflammatory and anticancer properties. Studies have shown that derivatives of similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for related compounds suggest significant potential for therapeutic use in treating inflammatory diseases .

The synthesis of 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. Common methods include:

  • Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions: The introduction of the benzyloxy group can be performed via nucleophilic substitution on a halogenated pyridine derivative.
  • Urea formation: The final step usually involves coupling the pyridine derivative with an isocyanate or an amine to form the urea linkage.

Recent advancements have focused on optimizing these reactions to improve yields and reduce reaction times, often employing greener methodologies such as microwave-assisted synthesis or solvent-free conditions .

The primary applications of 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea are in medicinal chemistry and pharmaceutical development. Its structural characteristics make it a candidate for:

  • Anti-inflammatory drugs: Targeting COX enzymes.
  • Anticancer agents: Investigating its effects on cancer cell lines.
  • Biological probes: Exploring its interactions with biological targets.

Interaction studies have been conducted to assess the binding affinity of 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea with various biological targets. These studies typically utilize techniques such as:

  • Molecular docking: To predict how the compound interacts with specific proteins.
  • In vitro assays: To evaluate its efficacy against cell lines or enzyme activity.

Such studies help elucidate the mechanism of action and inform further modifications for enhanced activity.

Several compounds share structural similarities with 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea, each exhibiting unique properties. Here are some notable examples:

Compound NameStructureBiological ActivityUnique Features
1-[4-(benzyloxy)-3-nitrophenyl]-ureaStructureAnti-inflammatoryContains nitro group enhancing solubility
4-{[(trifluoromethyl)phenyl]amino}-1,2,5-thiadiazole-AnticancerFeatures thiadiazole ring known for diverse biological activities
N-(4-benzoylphenyl)-N'-(4-trifluoromethylphenyl)urea-AntitumorBenzoyl substitution increases potency against certain cancer types

These compounds illustrate the diversity within this chemical class while highlighting the unique trifluoromethyl and benzyloxy substitutions present in 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea, which may confer distinct pharmacological properties.

The exploration of urea derivatives began with Friedrich Wöhler’s seminal synthesis of urea in 1828, which laid the foundation for organic chemistry. By the mid-20th century, pyridine-based ureas gained prominence due to their ability to engage in hydrogen bonding with biological targets. For example, suramin, a polysulfonated naphthyl urea, demonstrated antitrypanosomal activity in the 1920s. The integration of pyridine rings into urea frameworks emerged later, driven by the need for compounds with improved pharmacokinetic properties. Early analogues, such as 1-(2-pyridinyl)-3-[3-(trifluoromethyl)phenyl]urea, showcased the synergistic effects of aromatic nitrogen heterocycles and electron-withdrawing substituents. These developments paved the way for structurally complex derivatives like 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea, which combines a benzyloxy-pyridine unit with a trifluoromethylphenyl group to optimize target binding and metabolic stability.

Significance in Contemporary Chemical Research

Modern drug discovery prioritizes molecules capable of selective interactions with enzymes and receptors. The trifluoromethyl group in 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea enhances lipophilicity, facilitating membrane penetration, while the urea linkage provides a rigid scaffold for hydrogen-bond donor-acceptor interactions. Recent studies on analogous pyridine-ureas reveal inhibitory activity against kinases and cyclooxygenases, with IC₅₀ values in the nanomolar range. These properties make the compound a candidate for anticancer and anti-inflammatory therapies, though its specific biological targets remain under investigation.

Research Objectives and Scope

This article aims to:

  • Analyze synthetic routes for 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea.
  • Elucidate structure-activity relationships (SAR) through comparative studies with related ureas.
  • Evaluate potential applications in medicinal chemistry, excluding pharmacokinetic or safety data.

The scope is limited to chemical synthesis, structural characterization, and in vitro biological assessments, with no discussion of clinical use or toxicity.

Theoretical Framework for Studying Benzyloxy-Pyridine Urea Compounds

The compound’s bioactivity arises from two key structural elements:

  • Pyridine-Benzyloxy Moiety: The pyridine ring’s nitrogen atom participates in π-π stacking and hydrogen bonding, while the benzyloxy group introduces steric bulk that may influence receptor selectivity.
  • Trifluoromethylphenyl-Urea Unit: The urea’s carbonyl group acts as a hydrogen-bond acceptor, and the trifluoromethyl group enhances electron-withdrawing effects, stabilizing charge-transfer interactions.

Quantum mechanical calculations predict that the compound’s lowest unoccupied molecular orbital (LUMO) localizes on the pyridine ring, suggesting susceptibility to nucleophilic attack at this position.

Retrosynthetic Analysis

Retrosynthetic deconstruction of 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea begins by disconnecting the urea moiety into two primary precursors:

  • 3-(Trifluoromethyl)phenyl isocyanate: Derived from 3-(trifluoromethyl)aniline via phosgenation or triphosgene-mediated conversion [5].
  • 3-(Benzyloxy)pyridin-2-amine: Synthesized through benzyl protection of 2-amino-3-hydroxypyridine, followed by nucleophilic substitution [6].

Key intermediates include:

  • Isocyanate formation: Triphosgene reacts with 3-(trifluoromethyl)aniline under anhydrous conditions to generate the electrophilic isocyanate [5].
  • Pyridine functionalization: Benzyl bromide introduces the benzyloxy group at the 3-position of 2-aminopyridine, ensuring regioselectivity [6].

Primary Synthetic Routes

The most established pathway involves a two-step coupling process:

Step 1: Isocyanate Synthesis
3-(Trifluoromethyl)aniline reacts with triphosgene in dichloromethane at 0°C to form 3-(trifluoromethyl)phenyl isocyanate (yield: 85–90%) [5].

Step 2: Urea Formation
The isocyanate couples with 3-(benzyloxy)pyridin-2-amine in tetrahydrofuran (THF) at room temperature (24 hours), yielding the target compound [6].

Reaction Conditions

ParameterValue
Temperature0°C (Step 1); 25°C (Step 2)
SolventDichloromethane (Step 1); THF (Step 2)
CatalystNone
Yield72–78% overall

Alternative Synthetic Approaches

Alternative strategies focus on improving efficiency or circumventing hazardous reagents:

  • Microwave-assisted coupling: Reduces reaction time from 24 hours to 2 hours with comparable yields (70–75%) [3].
  • Solid-phase synthesis: Immobilizes the pyridin-2-amine on resin, enabling stepwise addition of reagents and simplified purification [6].

Comparative Analysis of Routes

MethodAdvantagesLimitations
Conventional couplingHigh reproducibilityLong reaction times
Microwave-assistedFaster kineticsSpecialized equipment
Solid-phaseEasy purificationLower yields (60–65%)

Green Chemistry Considerations

Efforts to enhance sustainability include:

  • Solvent replacement: Substituting THF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity [4].
  • Catalyst design: Palladium-copper nanoparticles (Pd-Cu/TiO₂) enable electrochemical urea formation at ambient conditions, though adaptation to this specific compound remains experimental [4].

Key Metrics for Green Synthesis

ParameterImprovement
Energy consumptionReduced by 40% with microwave assistance [3]
Solvent toxicityCPME (LD₅₀ > 2000 mg/kg) vs. THF (LD₅₀ = 1650 mg/kg)

Scale-up Challenges and Solutions

Industrial production faces hurdles such as:

  • Exothermic reactions: Isocyanate formation releases significant heat, requiring jacketed reactors for temperature control [5].
  • Intermediate stability: The hygroscopic nature of 3-(benzyloxy)pyridin-2-amine necessitates inert storage conditions [6].

Optimization Strategies

  • Continuous flow reactors: Enhance heat dissipation and reduce batch variability [4].
  • Crystallization techniques: Use anti-solvent precipitation (e.g., hexane) to isolate the urea product with >95% purity [5].

The conformational behavior of 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea is governed by multiple rotatable bonds and electronic factors that influence its three-dimensional structure . The molecule contains five rotatable bonds, creating a complex conformational landscape with distinct energy preferences for different spatial arrangements [1].

Urea Linker Conformation

The central urea moiety adopts a planar or near-planar configuration with s-trans geometry being energetically preferred [3]. This configuration optimizes the hydrogen bonding potential of both nitrogen-hydrogen groups while minimizing steric interactions. The planar arrangement facilitates conjugation between the aromatic rings and the urea carbonyl group, stabilizing the overall molecular structure .

Aromatic Ring Orientations

The pyridine ring demonstrates a strong tendency to maintain coplanarity with the urea linker to maximize π-conjugation [5]. This arrangement minimizes the energy difference between conformers and enhances the electron delocalization across the molecular framework. The benzyloxy substituent introduces additional conformational complexity through rotation around the carbon-oxygen bond, with preferred orientations occurring at approximately 120° intervals .

Trifluoromethyl Group Positioning

The trifluoromethyl group at the meta-position of the phenyl ring maintains relative conformational freedom due to minimal steric hindrance [6]. Quantum mechanical calculations suggest that rotation around the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring occurs with low energy barriers (typically 2-5 kcal/mol), allowing for multiple accessible conformations [7].

Conformational FeatureEnergy Range (kcal/mol)Structural Impact
Urea Linker Conformation0-3Defines overall molecular shape and hydrogen bonding capability
Pyridine Ring Orientation0-2Affects π-conjugation and electronic properties
Benzyloxy Group Flexibility0-4Influences molecular volume and binding pocket accessibility
Trifluoromethyl Group Position0-1Minimal conformational constraint, maintains electronic effects

Hydrogen Bonding Network

The hydrogen bonding network in 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea represents a sophisticated system of intermolecular and intramolecular interactions that significantly influence the compound's structural stability and biological activity [3] [5].

Primary Hydrogen Bonding Interactions

The urea functionality serves as both a hydrogen bond donor and acceptor, forming the primary intermolecular assembly mechanism . The nitrogen-hydrogen groups can form linear hydrogen bonds with carbonyl oxygen atoms of adjacent molecules, with typical bond lengths ranging from 2.8 to 3.2 Å and interaction energies between 8-12 kcal/mol [3].

Secondary Hydrogen Bonding Patterns

The pyridine nitrogen acts as a hydrogen bond acceptor, forming interactions with urea N-H groups with bond lengths of 3.0-3.5 Å and interaction energies of 4-7 kcal/mol [8]. These interactions stabilize specific conformations and contribute to the overall molecular recognition capabilities.

Fluorine-Mediated Interactions

The trifluoromethyl group introduces unique hydrogen bonding characteristics through its fluorine atoms [9]. Although fluorine is traditionally considered a weak hydrogen bond acceptor, the highly electronegative nature of the trifluoromethyl group creates opportunities for weak C-F...H-N interactions with bond lengths of 3.2-3.8 Å and interaction energies of 2-4 kcal/mol [10].

Cooperative Hydrogen Bonding

The molecule exhibits cooperative hydrogen bonding effects when multiple interactions occur simultaneously [11]. This phenomenon dramatically increases binding affinity, with interaction energies ranging from 10-18 kcal/mol when multiple hydrogen bonds form concurrently [5].

Hydrogen Bond TypeBond Length (Å)Interaction Energy (kcal/mol)Structural Significance
N-H...O (Urea Dimer)2.8-3.28-12Primary intermolecular assembly mechanism
N-H...N (Urea to Pyridine)3.0-3.54-7Stabilizes specific conformations
N-H...F (Urea to Trifluoromethyl)3.2-3.82-4Weak but contributes to overall stability
Cooperative Hydrogen Bonding2.6-3.410-18Dramatically increases binding affinity

π-π Stacking Interactions

The aromatic systems in 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea engage in sophisticated π-π stacking interactions that contribute significantly to the compound's structural stability and intermolecular recognition properties [12] [13].

Pyridine-Benzene Stacking

The pyridine ring and benzene moieties exhibit strong π-π stacking interactions with preferred parallel-displaced geometries [12]. These interactions occur at distances of 3.4-3.8 Å with binding energies of 4-7 kcal/mol, representing favorable electrostatic and dispersion contributions [14].

Trifluoromethyl-Enhanced Stacking

The presence of the trifluoromethyl group significantly enhances π-π stacking interactions through charge-transfer mechanisms [7]. The electron-withdrawing nature of the trifluoromethyl group creates an electron-deficient aromatic system that forms strong donor-acceptor interactions with electron-rich aromatic partners, resulting in binding energies of 6-10 kcal/mol [13].

Geometric Requirements

π-π stacking interactions require specific geometric arrangements to achieve optimal orbital overlap [15]. The parallel-displaced configuration minimizes electrostatic repulsion while maximizing attractive dispersion forces, with typical offset distances ranging from 1.0-1.8 Å depending on the aromatic systems involved [13].

Stacking TypeInteraction Distance (Å)Binding Energy (kcal/mol)Electronic Contribution
Pyridine-Benzene (Face-to-Face)3.4-3.84-7Dipole-quadrupole interactions
Pyridine-Trifluoromethylbenzene3.2-3.66-10Enhanced by electron-withdrawing CF₃
Trifluoromethylbenzene-Benzene3.1-3.57-12Strong charge-transfer character
Charge-Transfer Stacking3.0-3.48-15Significant orbital overlap

Influence of Trifluoromethyl Group on Molecular Geometry

The trifluoromethyl group exerts profound influences on the molecular geometry and electronic properties of 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea through multiple mechanisms [6] [7] [9].

Electronic Effects

The trifluoromethyl group functions as a strong electron-withdrawing substituent through inductive effects, significantly altering the electron density distribution throughout the aromatic system [16]. This electron withdrawal increases the electrophilic character of the aromatic ring and influences the strength of intermolecular interactions [17].

Geometric Perturbations

The introduction of the trifluoromethyl group causes subtle but measurable changes in bond lengths and angles [18]. Adjacent carbon-carbon bonds are lengthened by 0.01-0.02 Å due to the inductive effect, while the aromatic ring geometry remains largely unchanged [19].

Conformational Flexibility

Despite its significant electronic effects, the trifluoromethyl group introduces minimal conformational constraints [20]. The rotation around the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring occurs with low energy barriers (typically less than 3 kcal/mol), allowing for conformational flexibility [21].

Intermolecular Interaction Enhancement

The trifluoromethyl group enhances intermolecular interactions through multiple mechanisms [22]. The increased molecular polarizability (α ~ 3.0 × 10⁻²⁴ cm³) strengthens dispersion interactions, while the positive electrostatic potential created by the electron-withdrawing effect promotes favorable interactions with electron-rich regions of neighboring molecules [9].

Crystal Packing Effects

In solid-state structures, the trifluoromethyl group influences crystal packing through the formation of F...F contacts and enhanced π-π stacking interactions [23]. These effects can significantly affect lattice energy (typically -2 to -8 kcal/mol) and influence the overall stability of crystalline materials [13].

Molecular PropertyEffect MagnitudeGeometric ConsequenceThermodynamic Impact
Inductive EffectStrong (-I effect)Lengthens adjacent C-C bonds by 0.01-0.02 ÅStabilizes anionic intermediates
Steric InfluenceModerate (van der Waals radius ~2.2 Å)Rotational barrier <3 kcal/mol around C-CF₃Minimal conformational penalty
Electron Density DistributionSignificant depletionReduces electron density on aromatic carbonReduces basicity of nearby heteroatoms
PolarizabilityHigh (α ~ 3.0 × 10⁻²⁴ cm³)Enhances induced-dipole interactionsIncreases dispersion interaction energy

XLogP3

4.1

Dates

Last modified: 08-18-2023

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